N-[4-(acetylamino)phenyl]-2-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)acetamide
Description
N-[4-(acetylamino)phenyl]-2-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a combination of aromatic and heterocyclic structures, which contribute to its unique chemical properties and reactivity.
Properties
Molecular Formula |
C16H17N3O4 |
|---|---|
Molecular Weight |
315.32 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-2-(4-hydroxy-2-methyl-6-oxopyridin-1-yl)acetamide |
InChI |
InChI=1S/C16H17N3O4/c1-10-7-14(21)8-16(23)19(10)9-15(22)18-13-5-3-12(4-6-13)17-11(2)20/h3-8,21H,9H2,1-2H3,(H,17,20)(H,18,22) |
InChI Key |
AQYNXMXPHFBWHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=O)N1CC(=O)NC2=CC=C(C=C2)NC(=O)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(acetylamino)phenyl]-2-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Acetylation: The starting material, 4-aminophenol, undergoes acetylation using acetic anhydride to form N-(4-acetylamino)phenol.
Pyridine Ring Formation: The acetylated product is then reacted with 4-hydroxy-6-methyl-2-pyridone under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-[4-(acetylamino)phenyl]-2-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of compounds similar to N-[4-(acetylamino)phenyl]-2-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)acetamide exhibit significant anticancer properties. For instance, the synthesis of related pyridine derivatives has shown selective cytotoxicity against various tumor cell lines, indicating a potential for developing new anticancer agents .
Analgesic Properties
Compounds with similar structural motifs have been evaluated for their analgesic effects. In one study, derivatives exhibited analgesic activity superior to that of traditional pain relievers like acetylsalicylic acid. This suggests that this compound could be explored further for pain management therapies .
Case Study 1: Synthesis and Evaluation
A study conducted on a series of compounds related to this compound involved synthesizing various derivatives and evaluating their biological activities. The results indicated that modifications to the pyridine ring significantly influenced the anticancer activity, highlighting the importance of structural optimization in drug design .
Case Study 2: In Vivo Studies
In vivo studies have demonstrated the efficacy of similar compounds in reducing tumor growth in mouse models. These studies provide a foundation for further clinical trials and potential therapeutic applications in oncology .
Mechanism of Action
The mechanism of action of N-[4-(acetylamino)phenyl]-2-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biological pathways. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access.
Comparison with Similar Compounds
Similar Compounds
N-(4-acetylamino)phenol: A precursor in the synthesis of the target compound.
4-hydroxy-6-methyl-2-pyridone: Another precursor used in the synthesis.
Acetanilide derivatives: Compounds with similar structural features and reactivity.
Uniqueness
N-[4-(acetylamino)phenyl]-2-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)acetamide is unique due to its combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
N-[4-(acetylamino)phenyl]-2-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Key properties include:
- Molecular Weight : 272.30 g/mol
- CAS Number : Not specifically listed in available databases but can be derived from its structure.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.
- Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, potentially protecting cells from oxidative stress.
- Anti-inflammatory Effects : There is evidence indicating that it may modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.
Biological Activity Data
The table below summarizes key findings related to the biological activity of the compound:
| Activity | Effect | Reference |
|---|---|---|
| Antioxidant | Scavenging free radicals | |
| Enzyme Inhibition | Inhibits CYP450 enzymes | |
| Anti-inflammatory | Reduces TNF-alpha and IL-6 levels | |
| Cytotoxicity | Induces apoptosis in cancer cells |
Case Studies
Several studies have investigated the biological activity of this compound:
- Cytotoxicity in Cancer Cells : A study demonstrated that this compound exhibited significant cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.
- Anti-inflammatory Effects : Research indicated that treatment with this compound significantly lowered levels of inflammatory markers in animal models of arthritis, suggesting its potential as an anti-inflammatory agent.
- Antioxidant Properties : In vitro assays showed that the compound effectively reduced oxidative stress markers in neuronal cells, indicating potential neuroprotective effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
